molecular formula C9H8F2 B14648323 1H-indene, 2,2-difluoro-2,3-dihydro- CAS No. 54265-06-4

1H-indene, 2,2-difluoro-2,3-dihydro-

Cat. No.: B14648323
CAS No.: 54265-06-4
M. Wt: 154.16 g/mol
InChI Key: JORPEJNFWXKNTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indene, 2,2-difluoro-2,3-dihydro- (C₉H₈F₂) is a fluorinated derivative of indane (2,3-dihydro-1H-indene), featuring two fluorine atoms at the C-2 position of the partially saturated bicyclic structure. This compound belongs to the class of dihydroindene derivatives, where the 2,3-dihydro modification reduces aromaticity, altering electronic and steric properties compared to fully aromatic indene.

Properties

IUPAC Name

2,2-difluoro-1,3-dihydroindene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2/c10-9(11)5-7-3-1-2-4-8(7)6-9/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JORPEJNFWXKNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2CC1(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70348764
Record name 1H-indene, 2,2-difluoro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54265-06-4
Record name 1H-indene, 2,2-difluoro-2,3-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70348764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-indene, 2,2-difluoro-2,3-dihydro- typically involves the fluorination of indene derivatives. One common method is the reaction of indene with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1H-indene, 2,2-difluoro-2,3-dihydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form difluorinated indanones.

    Reduction: Reduction reactions can convert it into difluorinated indanes.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly used.

Major Products Formed

    Oxidation: Difluorinated indanones.

    Reduction: Difluorinated indanes.

    Substitution: Various substituted indenes depending on the reagent used.

Scientific Research Applications

1H-indene, 2,2-difluoro-2,3-dihydro- is a fluorinated derivative of indene featuring two fluorine atoms at the 2-position of the indene ring. It has a molecular formula of C9H8F2C_9H_8F_2 and a bicyclic structure, common among indenes. The difluorination enhances its reactivity and potential applications in various fields. This compound is intended for research purposes only, not for human therapeutic or veterinary applications.

Chemical Properties and Reactions

The chemical behavior of 1H-indene, 2,2-difluoro-2,3-dihydro- includes several notable reactions. The synthesis of this compound can be achieved through several methods.

Applications

1H-indene, 2,2-difluoro-2,3-dihydro- finds applications in various fields. Interaction studies involving 1H-indene, 2,2-difluoro-2,3-dihydro- typically focus on its reactivity with biological molecules or other chemical species. Research indicates that fluorinated compounds interact differently with enzymes and receptors compared to their non-fluorinated counterparts. This difference can lead to variations in metabolic pathways and biological outcomes.

Structural Comparison

Several compounds share structural similarities with 1H-indene, 2,2-difluoro-2,3-dihydro-. The uniqueness of 1H-indene, 2,2-difluoro-2,3-dihydro- lies in its specific difluorination pattern and bicyclic structure that may confer distinct physical and chemical properties compared to these similar compounds.

Table of structurally similar compounds

Compound NameStructural FeaturesSimilarity
5-Fluoro-2,3-dihydro-1H-indene-1-oneFluorination at position 5High (0.95)
6,7-Difluoro-3,4-dihydronaphthalen-1(2H)-oneDifluorination at positions 6 and 7High (0.95)
1-(3,4-Difluorophenyl)propan-1-oneDifluorination on phenyl ringModerate (0.95)
5-DifluoroindolineDifluorination on indoline structureModerate (0.93)
5-Bromo-2,3-dihydro-1H-indeneBromination instead of fluorinationModerate (0.90)

Mechanism of Action

The mechanism of action of 1H-indene, 2,2-difluoro-2,3-dihydro- involves its interaction with various molecular targets. In organic electronics, it acts as a charge carrier due to its conjugated system. In pharmaceuticals, it may interact with specific enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key analogs of 1H-indene, 2,2-difluoro-2,3-dihydro- include:

Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Applications
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol C₉H₈F₂O -OH at C-5 170.16 Polar derivative; potential intermediate for pharmaceuticals
5,6-Difluoro-2,3-dihydro-1H-inden-1-one C₉H₆F₂O =O at C-1; F at C-5,6 168.14 Ketone derivative; explored in organic synthesis
4-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride C₉H₁₀FClN -NH₂ at C-1; F at C-4 187.64 Bioactive salt; studied for CNS modulation
4,5,6-Trimethoxy-2-(4-(trifluoromethyl)benzyl)-2,3-dihydro-1H-indene C₂₀H₂₁F₃O₃ -OCH₃ at C-4,5,6; -CH₂-C₆H₄CF₃ at C-2 390.38 Tubulin polymerization inhibitor; anticancer activity
1-(2,3-Dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone C₂₁H₂₃NO Cathinone backbone; psychoactive 313.42 Novel psychoactive substance (NPS)

Data Tables

Table 1: Key Physicochemical Properties of Selected Analogs

Compound Boiling Point (°C) Melting Point (°C) Solubility (Water)
2,3-Dihydroindene (Indane) 176.5 -51.4 0.109 g/L (25°C)
5,6-Difluoro-2,3-dihydro-1H-inden-1-one Not reported Not reported Low (lipophilic)
2,2-Difluoro-2,3-dihydro-1H-inden-5-ol Not reported Not reported Moderate (polar -OH)

Q & A

Q. What are the established synthetic routes for 2,2-difluoro-2,3-dihydro-1H-indene, and how can reaction conditions be optimized?

The synthesis of fluorinated indene derivatives often involves difluorocarbene transfer reactions. A notable method employs enaminones as substrates, reacting with difluorocarbene precursors (e.g., TMSCF₃) under palladium catalysis to construct the difluoro-dihydroindene core. Key parameters for optimization include:

  • Temperature : Reactions typically proceed at 80–100°C to balance yield and selectivity.
  • Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance carbene stability .
  • Catalyst loading : Pd(PPh₃)₄ at 5 mol% ensures efficient difluorocarbene transfer .

Q. How can researchers characterize the purity and structural identity of 2,2-difluoro-2,3-dihydro-1H-indene?

Methodological approach :

  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight (e.g., 168.14 g/mol for C₉H₆F₂O derivatives) .
  • NMR spectroscopy :
    • ¹⁹F NMR : Distinct signals at δ -110 to -120 ppm indicate CF₂ groups.
    • ¹H NMR : Protons adjacent to fluorine atoms show splitting patterns (e.g., J = 15–20 Hz for geminal fluorines) .
  • HPLC : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .

Q. What safety protocols are critical when handling fluorinated indene derivatives?

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles are mandatory to prevent skin/eye contact .
  • Ventilation : Perform reactions in a fume hood due to potential release of volatile fluorinated byproducts .
  • Waste disposal : Segregate halogenated waste and use certified contractors for incineration to avoid environmental contamination .

Q. What physicochemical properties distinguish 2,2-difluoro-2,3-dihydro-1H-indene from non-fluorinated analogs?

Property2,2-Difluoro DerivativeNon-Fluorinated Indane
Boiling Point ~176.5°C (estimated)176.5°C (Indane)
LogP (XlogP) 3.9 (higher lipophilicity) 3.1
Hydrogen Bond Acceptors 2 (F atoms) 0

Fluorination increases metabolic stability and alters solubility (e.g., reduced aqueous solubility due to hydrophobicity) .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of difluorocarbene in forming fluorinated indene frameworks?

The reaction proceeds via a concerted carbene insertion mechanism :

Carbene generation : TMSCF₃ releases CF₂ under basic conditions.

Electrophilic attack : The carbene interacts with the π-system of enaminones, forming a bicyclic intermediate.

Rearrangement : A [1,2]-shift stabilizes the difluoro-dihydroindene structure. Computational studies (DFT) support this pathway, highlighting the role of palladium in lowering activation energy .

Q. How do solubility challenges impact the use of 2,2-difluoro-2,3-dihydro-1H-indene in aqueous systems?

The compound’s low aqueous solubility (~0.1 g/L at 25°C, extrapolated from indane data ) necessitates strategies such as:

  • Co-solvents : Use DMSO or ethanol (10–20% v/v) to enhance dissolution.
  • Surfactants : Nonionic surfactants (e.g., Tween-80) stabilize colloidal dispersions.
  • Prodrug design : Introduce hydrophilic moieties (e.g., phosphate esters) for biological assays .

Q. How can researchers resolve contradictions in reported spectral data for fluorinated indenes?

Case example : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects or impurities.

  • Standardization : Run spectra in deuterated DMSO or CDCl₃ and compare with reference data (e.g., NIST Chemistry WebBook ).
  • Spiking experiments : Add authentic samples to confirm peak assignments .

Q. What computational tools are effective for modeling the electronic effects of fluorine substitution in dihydroindenes?

  • Software : Gaussian 16 or ORCA for DFT calculations.
  • Parameters : B3LYP/6-311++G(d,p) basis set accurately predicts bond lengths and charge distribution.
  • Outputs : Fluorine atoms withdraw electron density, increasing the electrophilicity of adjacent carbons .

Q. How does the stability of 2,2-difluoro-2,3-dihydro-1H-indene vary under acidic or basic conditions?

  • Acidic conditions (pH < 3) : Protonation at the carbonyl oxygen (if present) leads to ring-opening degradation.
  • Basic conditions (pH > 10) : Hydrolysis of the CF₂ group may occur, releasing fluoride ions.
  • Stability testing : Monitor via HPLC over 24 hours at 25°C .

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